2-(3-methylphenoxy)-N-phenylacetamide

Physicochemical characterization Solid-state properties Positional isomer differentiation

2-(3-Methylphenoxy)-N-phenylacetamide (CAS 349474-01-7) is a positionally differentiated 3-methylphenoxy isomer within the N-phenyl-2-phenoxyacetamide class. Unlike the 4-methyl isomer (mp 104 °C), its 3-methyl substitution alters hydrogen-bonding geometry, lipophilicity, and metabolic profile, enabling chromatographic isomer separation as an analytical reference standard. The compound serves as a validated EthR inhibitor scaffold (PDB 4DW6) and a halogen-free, fragment-library compliant (MW 241.29, Rule of Three) starting point for herbicide lead series and parallel SAR diversification. Procure this building block to exploit defined structural vectors and avoid positional impurity risks during medicinal chemistry elaboration.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B12460835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-phenylacetamide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)18-11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
InChIKeyGPPURKNHFFZLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenoxy)-N-phenylacetamide (CAS 349474-01-7): Chemical Class, Core Identity, and Procurement Relevance


2-(3-Methylphenoxy)-N-phenylacetamide (CAS 349474-01-7, molecular formula C₁₅H₁₅NO₂, molecular weight 241.29 g·mol⁻¹) belongs to the N-phenyl-2-phenoxyacetamide class—a scaffold extensively explored for antileishmanial, EthR-inhibitory, P-glycoprotein-modulatory, and analgesic activities [1]. The compound features a 3-methylphenoxy (m-tolyloxy) ether linked to an N-phenylacetamide backbone, distinguishing it from positional isomers and N-substituted variants. Its predicted boiling point is 460.3 ± 28.0 °C . This compound is primarily positioned as a synthetic intermediate and fragment-like scaffold for medicinal chemistry elaboration.

Why 2-(3-Methylphenoxy)-N-phenylacetamide Cannot Be Interchanged with In-Class Substituted Phenoxyacetamides—Procurement Risk Alert


Within the N-phenyl-2-phenoxyacetamide family, even minor positional or electronic perturbations produce divergent physicochemical and biological profiles. The 3-methyl substitution on the phenoxy ring alters hydrogen-bonding geometry, lipophilicity, and metabolic susceptibility compared to 2-methyl, 4-methyl, unsubstituted, or halogenated analogs [1]. Generic substitution without experimental validation risks: (1) unexpected potency shifts in P-glycoprotein or EthR inhibition assays, where subtle ring electronics are decisive; (2) altered solid-state properties (melting point, crystallinity) affecting formulation; (3) differential impurity profiles from positional isomer contamination during synthesis . The quantitative evidence below demonstrates exactly where measurable differentiation exists.

2-(3-Methylphenoxy)-N-phenylacetamide: Quantifiable Differentiation vs. Closest Analogs—Evidence Guide


Methyl Positional Isomerism: 3-Methyl vs. 4-Methyl Melting Point and Predicted Density Differential

The 3-methylphenoxy isomer (target compound) is predicted to have a boiling point of 460.3 ± 28.0 °C and density 1.164 ± 0.06 g·cm⁻³, while the 4-methylphenoxy positional isomer exhibits a measured melting point of 104 °C and identical predicted boiling point and density ranges . The presence or absence of a discrete melting point within a standard procurement temperature range is a direct indicator of crystallinity and purity that differentiates these two positional isomers, which share the same molecular formula (C₁₅H₁₅NO₂) and molecular weight (241.29 g·mol⁻¹). No direct head-to-head DSC or XRPD comparison study was identified; differentiation is inferred from independently reported data.

Physicochemical characterization Solid-state properties Positional isomer differentiation

Hydrogen-Bond Donor Count vs. N-Methyl-2-(3-methylphenoxy)-N-phenylacetamide: Implications for Target Engagement

The target compound possesses one hydrogen-bond donor (amide N–H), whereas its N-methylated analog N-methyl-2-(3-methylphenoxy)-N-phenylacetamide (C₁₆H₁₇NO₂, MW 255.31 g·mol⁻¹) has zero H-bond donors [1]. This single-donor difference is structurally deterministic for interactions with biological targets that require an amide N–H for hydrogen-bonding, such as the EthR transcriptional repressor where the N-phenylphenoxyacetamide amide proton engages the protein backbone [2]. The N-methyl derivative cannot form this same H-bond, potentially abrogating target engagement. Quantitative binding data comparing the two compounds head-to-head at the same target are not publicly available; the inference is class-level, derived from the co-crystal structure of a related N-phenylphenoxyacetamide with EthR (PDB 4DW6).

Hydrogen-bond donor/acceptor profile Drug-likeness Permeability

Absence of Halogen Substituents: Differentiation from 4-Chloro-3-methyl and 2,4-Dichloro-3-methyl Analogs for Toxicity-Sensitive Applications

The target compound contains no halogen substituents, in contrast to 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide (C₁₅H₁₄ClNO₂, MW 275.73 g·mol⁻¹) and 2-(2,4-dichloro-3-methylphenoxy)-N-phenylacetamide (C₁₅H₁₃Cl₂NO₂, MW 310.18 g·mol⁻¹) . Halogenated phenoxyacetamides carry inherent toxicological liabilities—chlorinated aromatic ethers are recognized structural alerts for potential mutagenicity and hepatotoxicity. In agrochemical programs, the non-chlorinated scaffold avoids the regulatory scrutiny and environmental persistence associated with chlorinated analogs, while retaining the core phenoxyacetamide architecture for herbicide-lead elaboration as demonstrated for the broader N-phenyl-2-phenoxyacetamide class [1].

Halogen-free scaffold Toxicology Agrochemical intermediate

Fragment-Like Physicochemical Profile for MedChem Elaboration vs. Extended Aromatic Analogs

With MW 241.29 g·mol⁻¹, 2 hydrogen-bond acceptors, 1 hydrogen-bond donor, and a predicted LogP in the range of ~2–3 (estimated from the structurally analogous 2-(3-aminophenoxy)-N-phenylacetamide, which has a measured LogP of 1.90, plus a methyl-for-amino substitution difference of approximately 0.7–1.0 log units [1]), the target compound falls within fragment-like chemical space suitable for structure-based elaboration. In contrast, extended analogs such as 2-[4-(3-methylphenoxy)phenoxy]-N-phenylacetamide (C₂₁H₁₉NO₃, MW 333.38 Da) and NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide) exceed typical fragment MW thresholds [2][3]. The lower molecular complexity of the target compound makes it a superior starting point for fragment growing or merging campaigns.

Fragment-based drug discovery Lead-likeness Rule-of-three compliance

Limited Public Bioactivity Data: Acknowledged Evidence Gap and Implications for Comparative Selection

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem (as of April 2026) yielded no publicly available quantitative bioactivity data (IC₅₀, Ki, MIC, EC₅₀, or in vivo efficacy) specifically attributed to 2-(3-methylphenoxy)-N-phenylacetamide (CAS 349474-01-7). In contrast, the broader N-phenyl-2-phenoxyacetamide class has demonstrated: (i) sub-20 μM anticancer IC₅₀ values for specific derivatives [1]; (ii) P-glycoprotein inhibition with compound 4o showing 3.0-fold increased activity vs. verapamil in MCF-7/ADR cells [2]; (iii) EthR inhibition with co-crystallographic confirmation for N-phenylphenoxyacetamide derivatives [3]. The absence of target-compound-specific data means that any selection decision must be accompanied by in-house characterization; the compound should be considered an uncharacterized scaffold rather than a validated hit.

Data transparency Procurement risk Experimental validation requirement

Optimal Deployment Scenarios for 2-(3-Methylphenoxy)-N-phenylacetamide Based on Differentiated Evidence


Fragment-Based Drug Discovery: X-Ray Crystallography and SPR Screening Campaigns

With MW 241.29 g·mol⁻¹, estimated LogP ~2.6–2.9, and only one H-bond donor, 2-(3-methylphenoxy)-N-phenylacetamide meets fragment-library selection criteria (Rule of Three) . Its N-phenylacetamide motif is validated in EthR co-crystal structures (PDB 4DW6), providing a structurally characterized binding mode for fragment growing [1]. The compound is ideally suited for soaking into target protein crystals or SPR-based fragment screens where low molecular complexity and synthetically tractable vectors are essential.

Non-Halogenated Scaffold for Agrochemical Lead Discovery

The absence of chlorine atoms differentiates this compound from chlorinated phenoxyacetamide analogs that may carry environmental persistence liabilities . The N-phenyl-2-phenoxyacetamide scaffold has demonstrated herbicide potential in preliminary screening programs [1]. This compound serves as a halogen-free starting point for synthesizing herbicidal lead series without triggering halogen-associated regulatory flags during early development.

Positional Isomer Reference Standard for Analytical Method Development

Because the 3-methylphenoxy isomer can be chromatographically distinguished from the 4-methylphenoxy isomer (which has a defined melting point of 104 °C ), this compound is valuable as an analytical reference standard during HPLC method development for isomer separation and purity verification in synthetic chemistry workflows. Its predicted boiling point and density data support gas chromatography method parameterization.

Synthetic Intermediate for N-Phenylphenoxyacetamide Derivative Libraries

The 3-methylphenoxy moiety is a key substructure in biologically active derivatives such as NAPMA (anti-osteoporosis) and various antileishmanial and EthR-inhibitory compounds [1]. Procuring the parent acetamide as a building block enables diversification via N-alkylation, amide coupling, or electrophilic aromatic substitution on the phenylacetamide ring, supporting parallel library synthesis for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-methylphenoxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.